4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
CAS No.: 203303-02-0
Cat. No.: VC2000452
Molecular Formula: C5H5BrF6
Molecular Weight: 258.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 203303-02-0 |
---|---|
Molecular Formula | C5H5BrF6 |
Molecular Weight | 258.99 g/mol |
IUPAC Name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane |
Standard InChI | InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |
Standard InChI Key | YYQXPSJUSBJZJI-UHFFFAOYSA-N |
SMILES | C(CBr)C(C(F)(F)F)C(F)(F)F |
Canonical SMILES | C(CBr)C(C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structure
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C₅H₅BrF₆. This structure features a butane backbone with a bromine atom at position 4, a trifluoromethyl group at position 2, and three fluorine atoms at position 1. The compound's chemical identity parameters are presented in Table 1.
Table 1: Chemical Identity of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Parameter | Value |
---|---|
CAS Registry Number | 203303-02-0 |
Molecular Formula | C₅H₅BrF₆ |
Molecular Weight | 258.99 g/mol |
IUPAC Name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane |
MDL Number | MFCD00236629 |
InChI | InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |
InChI Key | YYQXPSJUSBJZJI-UHFFFAOYSA-N |
The compound is also known by several synonyms, including 1-Bromo-4,4,4-trifluoro-3-(trifluoromethyl)butane and 4,4,4-Trifluoro-3-(trifluoromethyl)butyl bromide . The European Community has assigned it the EC Number 821-024-5, further confirming its recognition in chemical databases .
Physical and Chemical Properties
The physical properties of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane are characteristic of fluorinated organic compounds. Despite its halogenated nature, it exhibits properties that make it useful in various applications.
Table 2: Physical Properties of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 108°C |
Density | 1.6 g/cm³ at 25°C |
Purity (Commercial) | 95-97% |
The compound appears as a solid at standard conditions, with a relatively high boiling point of 108°C . Its density of 1.6 g/cm³ is consistent with other fluorinated compounds, reflecting the influence of the fluorine atoms on the molecular weight and intermolecular forces . Commercial samples are typically available with a purity of 95-97%, suitable for research and specialized applications .
The chemical reactivity of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is primarily influenced by the presence of the bromine atom and the fluorinated groups. The bromine atom serves as a reactive site for nucleophilic substitution reactions, while the fluorinated groups impart unique electronic properties and stability to the molecule.
Chemical Reactions
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane participates in various chemical reactions, primarily centered around the bromine atom, which serves as a reactive site for nucleophilic substitution.
Substitution Reactions
The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or other nucleophilic species. These reactions typically proceed under basic conditions and may require heating. The products of such substitutions include hydroxylated or aminated derivatives that retain the fluorinated groups .
Reduction Reactions
Reduction of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane using reducing agents such as lithium aluminum hydride or sodium borohydride can lead to the formation of defunctionalized products. These reactions typically require anhydrous conditions and careful temperature control to prevent undesired side reactions .
Coupling Reactions
The bromine functionality makes 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane a potential substrate for various coupling reactions, including Grignard reactions, Suzuki coupling, and Sonogashira coupling. These reactions enable the incorporation of this fluorinated unit into more complex molecular structures, which is particularly valuable in the synthesis of pharmaceuticals and advanced materials.
Applications
The unique structure and properties of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane make it valuable in several applications, particularly as a building block in the synthesis of more complex fluorinated compounds.
Pharmaceutical Development
Toxicological Information
Routes of Exposure
Potential routes of exposure include:
Comparison with Similar Compounds
To better understand the properties and potential applications of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane, it is useful to compare it with structurally related compounds.
Table 3: Comparison of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | C₅H₅BrF₆ | 258.99 g/mol | Reference compound |
4-Bromo-1,1,1-trifluorobutane | C₄H₆BrF₃ | 190.99 g/mol | Lacks the trifluoromethyl group at position 2 |
4-Bromo-1,1,1-trifluoro-2-(fluoromethyl)butane | C₅H₇BrF₄ | 223.01 g/mol | Contains a fluoromethyl instead of a trifluoromethyl group |
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane | C₆H₄BrF₉ | 326.99 g/mol | Contains an additional trifluoromethyl group at position 2 |
The comparison reveals that 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane occupies a middle ground in terms of fluorination level among these related compounds. The presence of the trifluoromethyl group at position 2 differentiates it from 4-Bromo-1,1,1-trifluorobutane, while it is less fluorinated than 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane. This structural positioning likely confers unique chemical reactivity and physical properties .
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